molecular formula C19H18ClN3O4S B2483916 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921551-57-7

2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2483916
CAS RN: 921551-57-7
M. Wt: 419.88
InChI Key: YHVJMMRDLAZGNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives involves various chemical pathways, often targeting anticancer and anti-HIV activities. For instance, compounds synthesized through reactions involving semicarbazides and triazoles have been evaluated for their potential anticancer and anti-HIV properties, showing moderate to encouraging activities (Pomarnacka & Kozlarska-Kedra, 2003; Tomorowicz et al., 2020).

Molecular Structure Analysis

Molecular and supramolecular structures of related sulfonamide compounds reveal insights into their conformation and potential interactions. For example, studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides provide detailed conformational data, highlighting the influence of substituents on molecular geometry and intermolecular interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide derivatives often target the synthesis of compounds with potential bioactivities. Research shows the synthesis of novel sulfonamide derivatives with significant cytotoxic activities against various cancer cell lines, emphasizing the role of substituents in enhancing anticancer properties (Żołnowska et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in drug development. Studies on tetrazole derivatives, for example, provide data on crystallography, highlighting the importance of structural characteristics in determining physical properties (Al-Hourani et al., 2015).

Scientific Research Applications

Antimicrobial Activity

Research has shown that certain derivatives of benzenesulfonamide exhibit antimicrobial properties. For instance, a study synthesized compounds like 4-(2-(3-methyl-1-(6-methyl-2-oxo-4substituted phenyl-1,2,3,4-tetrahydro pyrimidine -5-carbonyl)-5-oxo-1H-pyrazol-4(5H)-ylidene) hydrazine) benzene sulfonamide, which demonstrated significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Anticancer and Anti-HIV Potential

Another area of application is in anticancer and anti-HIV research. A study reported the synthesis of 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)semicarbazides and 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides, showing moderate anticancer and anti-HIV activities (Pomarnacka & Kozlarska-Kedra, 2003).

Enzyme Inhibition and Antioxidant Potential

Benzenesulfonamide derivatives also show promise in enzyme inhibition and antioxidant activity. A study synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, revealing significant enzyme inhibition against AChE and BChE enzymes and good antioxidant potential (Kausar et al., 2019).

Antitumor Evaluation and Molecular Modeling

In antitumor research, novel benzenesulfonamides have been synthesized and evaluated for their cytotoxic activities, showing significant results against various cancer cell lines. Molecular modeling and QSAR studies on these compounds have provided insights into their potential as anticancer agents (Tomorowicz et al., 2020).

Antifungal Screening

The antifungal properties of benzenesulfonamide derivatives are also noteworthy. A study synthesized novel compounds and tested them against fungi like Aspergillus niger and Aspergillus flavus, demonstrating potent antifungal activity (Gupta & Halve, 2015).

Photodynamic Therapy Applications

In photodynamic therapy, new benzenesulfonamide derivatives have been synthesized and characterized for their potential in treating cancer, showing good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Selectivity in Agriculture

Benzenesulfonamide derivatives like chlorsulfuron have been studied for their selectivity as postemergence herbicides for small grains. Crop plants rapidly metabolize these compounds to inactive products, contributing to their selective herbicidal properties (Sweetser, Schow, & Hutchison, 1982).

properties

IUPAC Name

2-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-27-15-8-6-14(7-9-15)17-10-11-19(24)23(22-17)13-12-21-28(25,26)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVJMMRDLAZGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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